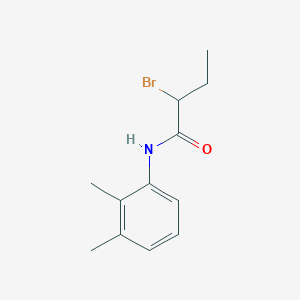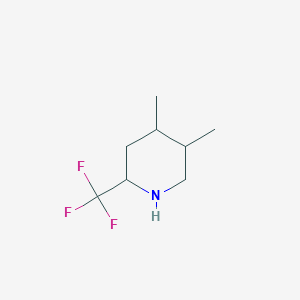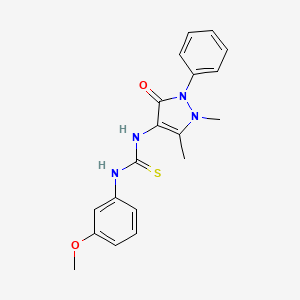
3-(4-Methoxyphenoxy)-1-(2-propylbenzimidazolyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenoxy)-1-(2-propylbenzimidazolyl)propan-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, P1075, and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
P1075 has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, P1075 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, P1075 has been shown to have anti-inflammatory effects and may be useful in the treatment of atherosclerosis. In cancer research, P1075 has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.
Mecanismo De Acción
The exact mechanism of action of P1075 is not fully understood, but it is thought to act on several different pathways in the body. P1075 has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in energy homeostasis and cellular metabolism. P1075 has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
P1075 has a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. P1075 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, which may contribute to its anti-inflammatory effects. P1075 has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, P1075 has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using P1075 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. P1075 is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using P1075 in lab experiments is that it may have off-target effects on other pathways in the body, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on P1075. One area of interest is the potential use of P1075 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for P1075 in these conditions. Another area of interest is the potential use of P1075 in the treatment of cancer. Future studies should focus on identifying the specific types of cancer that are most responsive to P1075 and on developing combination therapies that enhance its anti-tumor effects. Finally, further studies are needed to determine the long-term safety and efficacy of P1075 in humans.
Métodos De Síntesis
The synthesis of P1075 involves several steps, including the reaction of 4-methoxyphenol with propylamine to form 4-methoxyphenylpropylamine. This compound is then reacted with 2-bromo-1-(4-methoxyphenoxy)propane to form the intermediate product, which is then reacted with 2-propylbenzimidazole to form the final product, P1075.
Propiedades
IUPAC Name |
1-(4-methoxyphenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-6-20-21-18-7-4-5-8-19(18)22(20)13-15(23)14-25-17-11-9-16(24-2)10-12-17/h4-5,7-12,15,23H,3,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVDISFYGKHZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)
![N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2929947.png)
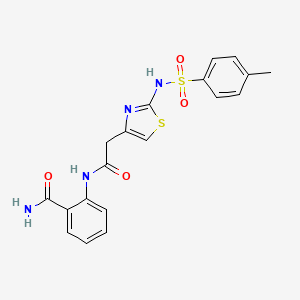

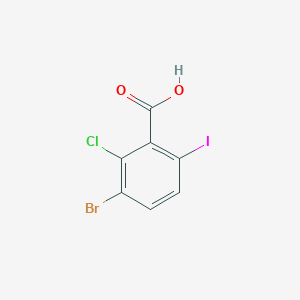
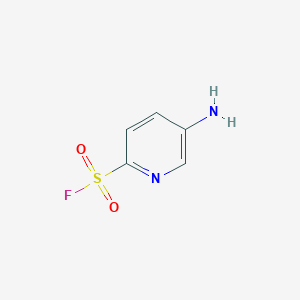
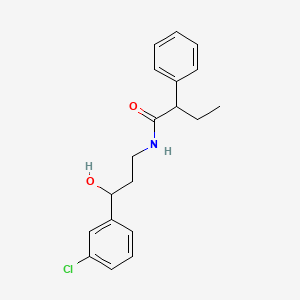
![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)

